Angiotensinamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Angiotensinamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung der Amidbindungsbildung und -reaktionen verwendet.

Medizin: Wird zur Behandlung von schwerer Hypotonie und als Herzstimulans eingesetzt.

Industrie: Wird bei der Synthese von Arzneimitteln und als Reagenz in der organischen Synthese eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Angiotensin-II-Rezeptoren bindet, hauptsächlich an den Angiotensin-II-Typ-1-Rezeptor (AT1) . Diese Bindung induziert Vasokonstriktion, was zu einem Anstieg des Blutdrucks führt. Die Verbindung stimuliert auch die Freisetzung von Aldosteron aus der Nebennierenrinde, was die Natriumretention und die Kaliumausscheidung fördert und so zu ihren hypertensiven Wirkungen beiträgt .

Ähnliche Verbindungen:

Angiotensin II: Die Stammverbindung, von der this compound abgeleitet ist.

Enalapril: Ein weiterer ACE-Hemmer mit ähnlichen Wirkungen wie Captopril.

Einzigartigkeit: This compound ist einzigartig in seiner direkten Wirkung als Vasokonstriktor und Herzstimulans, was es besonders nützlich in akuten Situationen macht, in denen eine schnelle Erhöhung des Blutdrucks erforderlich ist . Im Gegensatz zu ACE-Hemmern, die die Bildung von Angiotensin II verhindern, ahmt this compound direkt die Wirkung von Angiotensin II nach und sorgt so für unmittelbare therapeutische Wirkungen .

Wirkmechanismus

Target of Action

Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II . The primary targets of angiotensinamide are the angiotensin receptors, specifically the angiotensin II receptor type 1 (AT1) and type 2 (AT2) receptors . These receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .

Mode of Action

It is known that angiotensinamide, like angiotensin ii, is likely to bind to and inhibit the angiotensin ii receptor type 1 (at1) and thereby block the arteriolar contraction and sodium retention effects of the renin–angiotensin system . This interaction with its targets leads to changes such as vasoconstriction and increased blood pressure .

Biochemical Pathways

Angiotensinamide is part of the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance. When the RAS is activated, angiotensinamide can cause vasoconstriction, or narrowing of the blood vessels, which increases blood pressure

Pharmacokinetics

It is known that angiotensinamide, like other peptides, is likely to be rapidly metabolized and eliminated from the body .

Result of Action

The primary result of angiotensinamide’s action is an increase in blood pressure due to its vasoconstrictive effects . This can have significant effects at the molecular and cellular level, including changes in the function of vascular smooth muscle cells and potentially other cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of angiotensinamide. For example, the presence of other drugs or substances in the body can affect how angiotensinamide interacts with its targets . Additionally, genetic factors can influence how an individual’s body responds to angiotensinamide

Biochemische Analyse

Biochemical Properties

Angiotensinamide, through its conversion to angiotensin II, interacts with various enzymes and proteins. The conversion is facilitated by the angiotensin-converting enzyme (ACE), which forms angiotensin II . This angiotensin II then activates the angiotensin type 1 receptor (AT1R) to mediate both peripheral and central mechanisms in the regulation of blood pressure .

Cellular Effects

Angiotensinamide, through its conversion to angiotensin II, influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The activation of the angiotensin type 1 receptor (AT1R) by angiotensin II is associated with various pathologic responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .

Molecular Mechanism

The molecular mechanism of action of Angiotensinamide involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). This angiotensin II then binds to and activates the angiotensin type 1 receptor (AT1R), mediating both peripheral and central mechanisms in the regulation of blood pressure .

Metabolic Pathways

Angiotensinamide is involved in the renin-angiotensin system (RAS), a key hormonal system in the physiological regulation of blood pressure . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .

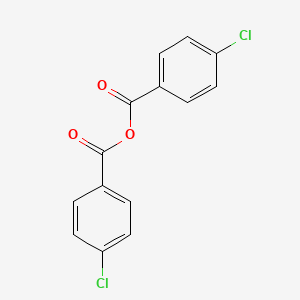

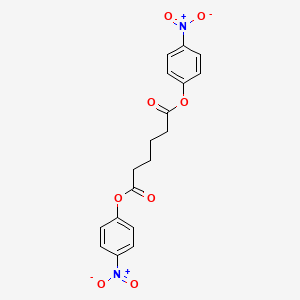

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin amide involves the formation of an amide bond, which is a common and crucial reaction in organic chemistry. One of the methods includes the reaction of L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are typically monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .

Industrial Production Methods: Industrial production of amides, including angiotensin amide, often employs electrosynthesis due to its efficiency and sustainability. This method involves the electrochemical reduction or deprotonation of substrates such as amines to make them more nucleophilic, facilitating the formation of amide bonds . The resurgence of electrosynthesis has led to more sustainable and scalable production methods for amides .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Angiotensinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Amidgruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Amid-Stickstoff stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter sauren oder basischen Bedingungen mit der Amidgruppe reagieren.

Hauptprodukte:

Oxidation: Produziert Carbonsäuren oder Nitrile.

Reduktion: Produziert primäre oder sekundäre Amine.

Substitution: Produziert substituierte Amide oder Ester.

Vergleich Mit ähnlichen Verbindungen

Angiotensin II: The parent compound from which angiotensin amide is derived.

Enalapril: Another ACE inhibitor with similar effects to captopril.

Uniqueness: Angiotensin amide is unique in its direct action as a vasoconstrictor and cardiac stimulant, making it particularly useful in acute settings where rapid blood pressure elevation is required . Unlike ACE inhibitors, which prevent the formation of angiotensin II, angiotensin amide directly mimics the action of angiotensin II, providing immediate therapeutic effects .

Eigenschaften

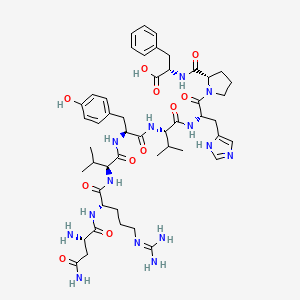

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPVVOOBQVVUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70N14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-73-6 | |

| Record name | Angiotensin amide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Angiotensinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

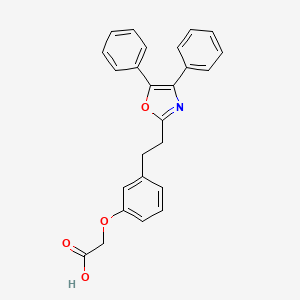

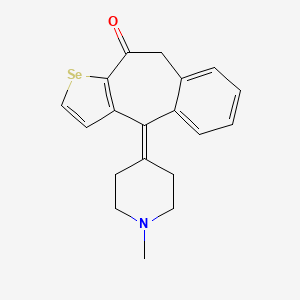

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)